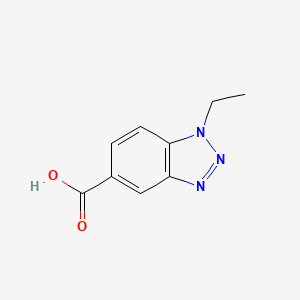

1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Overview

Description

The compound of interest, 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, is not directly studied in the provided papers. However, related compounds with benzotriazole cores and ethyl carboxylate groups have been synthesized and characterized, which can provide insights into the chemical behavior and properties of the target compound. For instance, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate has been synthesized, and its molecular structure has been analyzed .

Synthesis Analysis

The synthesis of related benzotriazole derivatives typically involves the reaction of 1H-benzotriazole with various reagents. For example, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate was synthesized by reacting 1H-benzotriazole with ethyl 2-chloroacetate in ethanol . This suggests that the synthesis of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid might involve a similar strategy, possibly through a substitution reaction where an ethyl group is introduced at the appropriate position on the benzotriazole ring.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is often confirmed using X-ray diffraction studies. For instance, the crystal structure of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate is stabilized by weak intermolecular C-H⋯N and C-H⋯O interactions, which help to consolidate the three-dimensional network . These interactions are crucial for understanding the molecular packing and stability of such compounds.

Chemical Reactions Analysis

Benzotriazole derivatives can participate in various chemical reactions due to the reactivity of the benzotriazole moiety. The papers provided do not detail specific reactions for 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, but they do describe reactions involving similar structures, such as cyclizations and interactions with electrophilic reagents . These reactions are important for the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be inferred from spectroscopic methods and theoretical calculations. For example, the compound ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate was characterized using NMR, mass, and UV-Vis spectroscopy . Theoretical calculations, such as DFT, can provide insights into the electronic structure, including HOMO/LUMO energies and molecular electrostatic potential, which are indicative of the compound's reactivity and stability .

Scientific Research Applications

Antifungal Activity

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid and its derivatives have shown potential in antifungal applications. A study synthesized azetidinones derived from this compound, demonstrating moderate to good antifungal activity against Candida albicans. Some derivatives were identified as particularly active, with docking studies indicating interaction with the CYT P-450 enzyme (Toraskar, Kadam, & Kulkarni, 2009).

Environmental Degradation Studies

This compound's derivatives have been studied in environmental contexts, particularly regarding their degradation in aquatic environments. A study investigating the biotransformation of benzotriazoles in activated sludge identified 1H-benzotriazole-5-carboxylic acid as a major transformation product, highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

Antibacterial and Anticonvulsant Potential

Research indicates that certain derivatives of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid possess antibacterial and anticonvulsant properties. A study synthesized novel 1H-tetrazol-5-yl ethyl 1H-benzo[d][1,2,3]triazoles and found them to exhibit moderate antibacterial and antifungal activities, with notable anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Chemical Synthesis Applications

This chemical also plays a role in the synthesis of various organic compounds. For instance, it has been used in the synthesis of N-substituted thiazolidines and dihydrobenzothiazoles, demonstrating its versatility as a building block in organic synthesis (Katritzky, Singh, & He, 2002).

Homologation of Carboxylic Acids

1-Ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid has been utilized in the homologation of carboxylic acids. This process is significant in creating compounds with increased carbon chain length, useful in various chemical applications (Katritzky et al., 2000; Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Antibacterial Agent Synthesis

Its derivatives have been synthesized as potential antibacterial agents. A study focused on synthesizing N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, demonstrating antibacterial activity against various bacterial strains (Rani et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Benzotriazole derivatives have been reported to exhibit activity against bacterial cultures , suggesting potential antimicrobial targets.

Mode of Action

Benzotriazole derivatives have been shown to interact with microbial targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Benzotriazole-5-carboxylic acid, a related compound, has been used as a bifunctional ligand in the synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate , suggesting potential involvement in metal ion coordination and related biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid is currently unavailable

Result of Action

Related benzotriazole derivatives have shown antimicrobial activity , suggesting potential cellular effects related to microbial growth inhibition.

Action Environment

It’s known that the compound is a solid and should be stored at room temperature

properties

IUPAC Name |

1-ethylbenzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-12-8-4-3-6(9(13)14)5-7(8)10-11-12/h3-5H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLSBGGTASGZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366535 | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658089 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

691363-31-2 | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

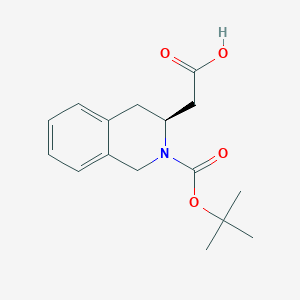

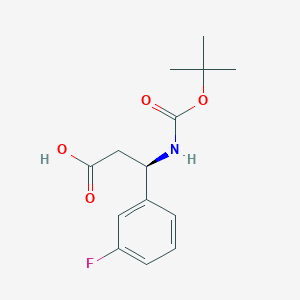

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)